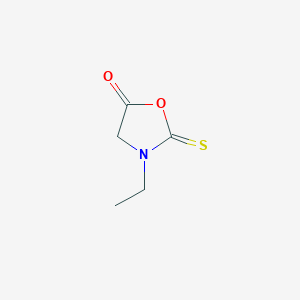
3-Ethyl-2-thioxo-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties. The presence of sulfur enhances its pharmacological properties, making it a valuable compound in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isothiocyanate with an appropriate amino alcohol, followed by cyclization to form the oxazolidinone ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-thioxo-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazolidinone ring or the sulfur atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxazolidinone ring .
Applications De Recherche Scientifique
3-Ethyl-2-thioxo-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of gene expression and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethyl-2-thioxo-1,3-oxazolidin-5-one include other oxazolidinone derivatives such as:
- 3-Methyl-2-thioxo-1,3-oxazolidin-5-one
- 3-Phenyl-2-thioxo-1,3-oxazolidin-5-one
- 3-Benzyl-2-thioxo-1,3-oxazolidin-5-one
Uniqueness
What sets this compound apart from its similar compounds is its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties, making it a more potent compound in certain applications .
Propriétés
Numéro CAS |
6966-56-9 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
3-ethyl-2-sulfanylidene-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C5H7NO2S/c1-2-6-3-4(7)8-5(6)9/h2-3H2,1H3 |
Clé InChI |
PJVKNCAANNBLTL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(=O)OC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
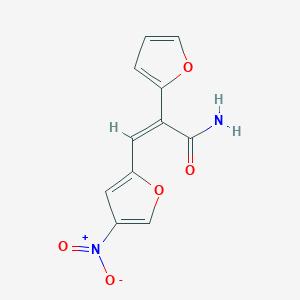
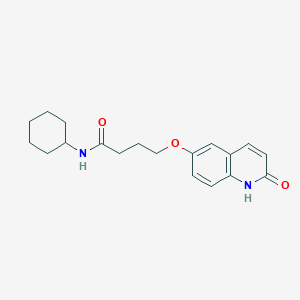
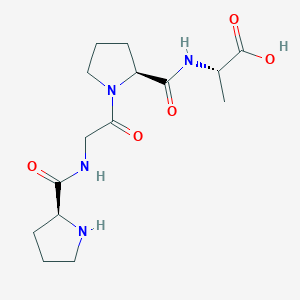
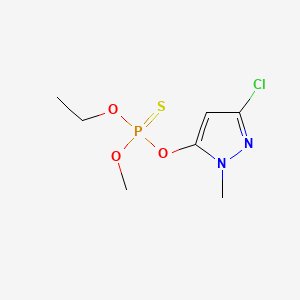
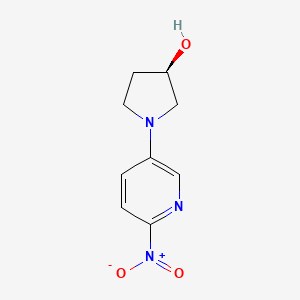
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
